molecular formula C19H15NO6 B11507464 (4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid

Cat. No.: B11507464
M. Wt: 353.3 g/mol
InChI Key: YVCYROQTUALIQB-UHFFFAOYSA-N
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Description

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound is characterized by the presence of a methoxy group, a chromen-2-one moiety, and an acetic acid functional group, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one structure. The methoxy group is introduced through methylation using methyl iodide and a base such as potassium carbonate.

The next step involves the acylation of the chromen-2-one derivative with 4-aminophenylacetic acid. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The acetic acid functional group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a coupling reagent like DCC.

Major Products Formed

    Oxidation: Formation of (4-{[(6-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid.

    Reduction: Formation of (4-{[(6-methoxy-2-hydroxy-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one moiety can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid

Uniqueness

(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the acetic acid functional group allows for further chemical modifications. This compound’s versatility makes it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

2-[4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]acetic acid

InChI

InChI=1S/C19H15NO6/c1-25-14-6-7-16-12(9-14)10-15(19(24)26-16)18(23)20-13-4-2-11(3-5-13)8-17(21)22/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22)

InChI Key

YVCYROQTUALIQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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